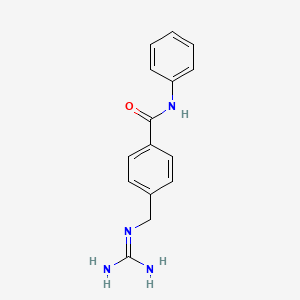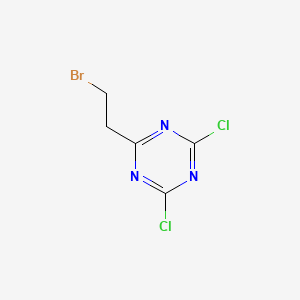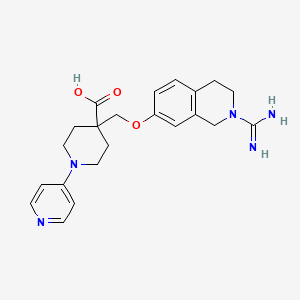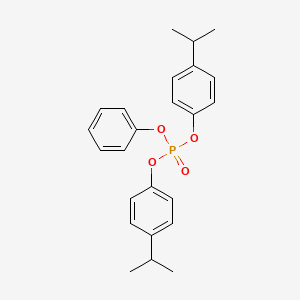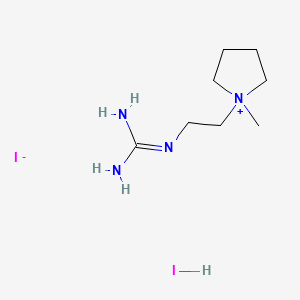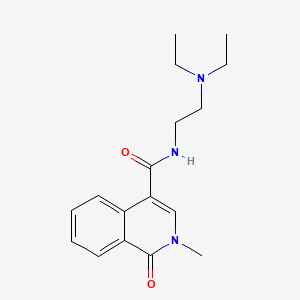
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- is a chemical compound with the molecular formula C12H12N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Functionalization: The isoquinoline is functionalized to introduce the carboxamide group at the 4-position.
Oxidation: The final step involves the oxidation of the 1,2-dihydro group to form the 1-oxo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1-oxo group back to the 1,2-dihydro form.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield the 1,2-dihydro form.
科学的研究の応用
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,2-Dihydro-N,N-dimethyl-1-oxo-4-isoquinolinecarboxamide
- 4-Isoquinolinecarboxamide, 1,2-dihydro-N-methoxy-N,2-dimethyl-1-oxo-
Uniqueness
4-Isoquinolinecarboxamide, 1,2-dihydro-N-(2-(diethylamino)ethyl)-2-methyl-1-oxo- is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific applications and reactivity.
特性
CAS番号 |
148581-42-4 |
|---|---|
分子式 |
C17H23N3O2 |
分子量 |
301.4 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-4-20(5-2)11-10-18-16(21)15-12-19(3)17(22)14-9-7-6-8-13(14)15/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |
InChIキー |
RIZHAKRYEMDPSA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


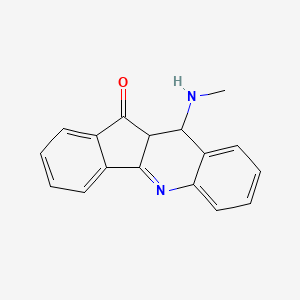


![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
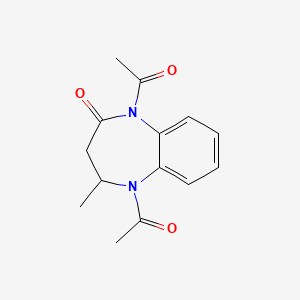
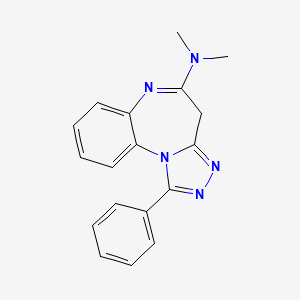
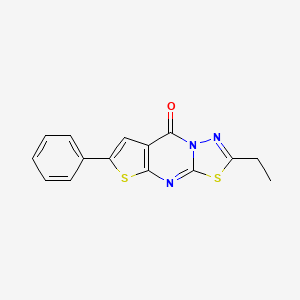
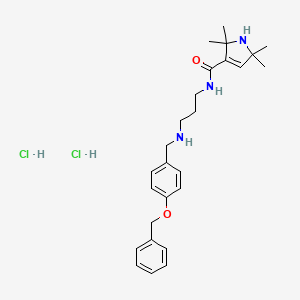
![(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide](/img/structure/B12730853.png)
